(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a chlorophenyl group, a sulfonyl group, an azetidine ring, and a thiophene ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through nucleophilic substitution reactions.
Incorporation of the Thiophene Ring: The thiophene ring is introduced through coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, bases, and acids are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound may be studied for its potential as a drug candidate. Its unique structure could offer advantages in terms of selectivity and efficacy against specific diseases.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-((4-Bromophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone: Similar structure with a bromine atom instead of chlorine.
(3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone: Similar structure with a methyl group instead of chlorine.
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S2/c15-10-3-5-11(6-4-10)21(18,19)12-8-16(9-12)14(17)13-2-1-7-20-13/h1-7,12H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXJKTSTGRVKBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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